molecular formula C6H5ClF2N2O B2508431 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine CAS No. 2200177-69-9

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine

Cat. No.: B2508431
CAS No.: 2200177-69-9
M. Wt: 194.57
InChI Key: ZFQUSORPXSXCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine is a useful research compound. Its molecular formula is C6H5ClF2N2O and its molecular weight is 194.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Pharmacology

Fluorinated pyrimidines (FPs), including compounds related to 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine, play a pivotal role in the treatment of cancer, with 5-fluorouracil (5-FU) being the most prominent example. These compounds have been the subject of extensive research to understand their synthesis, metabolism, and the mechanisms by which they exert their therapeutic effects. Recent advancements have focused on the precise use of FPs in personalized medicine, leveraging fluorine chemistry to enhance the efficacy and targeting of cancer treatments. This includes the development of novel synthesis methods for FPs and their incorporation into RNA and DNA for mechanistic studies. Insights into the structural and dynamic perturbations of nucleic acids by FPs have emerged from both computational and experimental studies, elucidating new targets and mechanisms of action beyond the classical inhibition of thymidylate synthase (TS) (Gmeiner, 2020).

Synthetic Pathways and Hybrid Catalysts

The synthesis and functionalization of pyrimidine cores, including structures related to this compound, have been extensively explored for their broad applicability in medicinal chemistry. Recent reviews highlight the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are significant for their medicinal and pharmaceutical relevance. These synthetic strategies employ a variety of catalysts including organocatalysts, metal catalysts, and green solvents, showcasing the versatility of pyrimidine derivatives in drug development (Parmar, Vala, & Patel, 2023).

Mechanistic Insights and Biological Interactions

Understanding the tautomeric equilibria and molecular interactions of pyrimidine bases, including chlorinated and fluorinated derivatives, provides foundational insights into their biological activities. The stability of these tautomers in different environments is crucial for their integration into biological systems and their pharmacological actions. Studies have focused on the biophysical and computational analyses of pyrimidine derivatives to comprehend their roles in nucleic acid stability and function, which is essential for designing more effective therapeutic agents (Person et al., 1989).

Therapeutic Applications and Anti-inflammatory Properties

Pyrimidine derivatives exhibit a wide range of therapeutic effects, including anti-inflammatory properties. Research into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of pyrimidine compounds has demonstrated their potential as anti-inflammatory agents. This includes the exploration of various synthetic methods to produce novel pyrimidine derivatives with enhanced activity and reduced toxicity, offering promising directions for future drug development (Rashid et al., 2021).

Properties

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQUSORPXSXCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.